molecular formula C9H8N4O2 B12940982 2-hydroxy-4-(1H-1,2,4-triazol-5-yl)benzamide CAS No. 63245-37-4

2-hydroxy-4-(1H-1,2,4-triazol-5-yl)benzamide

Cat. No.: B12940982
CAS No.: 63245-37-4
M. Wt: 204.19 g/mol
InChI Key: SCLZIXYPBCWBCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4-(1H-1,2,4-triazol-3-yl)benzamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(1H-1,2,4-triazol-3-yl)benzamide typically involves the reaction of 2-hydroxybenzoic acid with 1H-1,2,4-triazole-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(1H-1,2,4-triazol-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(1H-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4-(1H-1,2,4-triazol-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its hydroxyl and amide groups provide additional sites for chemical modification, enhancing its versatility in various applications .

Properties

CAS No.

63245-37-4

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

2-hydroxy-4-(1H-1,2,4-triazol-5-yl)benzamide

InChI

InChI=1S/C9H8N4O2/c10-8(15)6-2-1-5(3-7(6)14)9-11-4-12-13-9/h1-4,14H,(H2,10,15)(H,11,12,13)

InChI Key

SCLZIXYPBCWBCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC=NN2)O)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.